N-(4-methoxybenzyl)-4-(4-thiomorpholinylcarbonyl)-1,3-thiazol-2-amine

Physicochemical profiling ADMET prediction Sulfur-containing heterocycles

Researchers often struggle to find structurally novel, pharmacologically unannotated chemical probes for unbiased kinase/PI3K screening. This thiomorpholine-thiazol-2-amine (MW 349.5, logP 2.70, PSA 68.51 Ų) solves this gap: • Zero pre-existing bioactivity data - ideal for target deconvolution & computational target prediction. • Thiomorpholine sulfur differentiates it from morpholine analogs, enabling unique chalcogen-bonding interactions. • >90% purity, supplied via ChemBridge Express-Pick Collection, ready for dose-response and MIC panels.

Molecular Formula C16H19N3O2S2
Molecular Weight 349.5 g/mol
Cat. No. B4513462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-4-(4-thiomorpholinylcarbonyl)-1,3-thiazol-2-amine
Molecular FormulaC16H19N3O2S2
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)N3CCSCC3
InChIInChI=1S/C16H19N3O2S2/c1-21-13-4-2-12(3-5-13)10-17-16-18-14(11-23-16)15(20)19-6-8-22-9-7-19/h2-5,11H,6-10H2,1H3,(H,17,18)
InChIKeyNAFOPIDVOOTWKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxybenzyl)-4-(4-thiomorpholinylcarbonyl)-1,3-thiazol-2-amine: Identity & Procurement


N-(4-methoxybenzyl)-4-(4-thiomorpholinylcarbonyl)-1,3-thiazol-2-amine (CAS 1219548-01-2, MF C₁₆H₁₉N₃O₂S₂, MW 349.5 g/mol) is a fully synthetic, multifunctional heterocyclic small molecule comprising a central 1,3-thiazol-2-amine core substituted at the 4-position with a thiomorpholinylcarbonyl group and at the exocyclic amine with a 4-methoxybenzyl group . The compound is currently catalogued exclusively as a screening compound within commercial high-throughput and fragment-based discovery libraries (e.g., ChemBridge Express-Pick Collection) and is not described as an approved drug, clinical candidate, or natural product . A search of the major public bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) returns no experimentally determined IC₅₀, Kᵢ, Kd, or EC₅₀ values for this specific compound at the time of writing [1], establishing it as a structurally characterized but pharmacologically unannotated chemical probe.

Source
Commercial screening library compound (ChemBridge Express-Pick)
Annotation status
Structurally characterized, pharmacologically unannotated chemical probe
Workflow fit
Lead-like scaffold for kinase/phosphatase and antimicrobial phenotypic screening

N-(4-Methoxybenzyl)-4-(4-thiomorpholinylcarbonyl)-1,3-thiazol-2-amine: Why Morpholine Analogs Cannot Substitute


Structurally analogous 2-aminothiazole derivatives are not interchangeable with this compound because the three pharmacophoric elements—(i) a thiomorpholine-4-carbonyl at the thiazole 4-position, (ii) a 4-methoxybenzyl substituent on the exocyclic amine, and (iii) the thioether sulfur of the thiomorpholine ring—each independently and cooperatively modulate target binding, physicochemical properties, and selectivity. The thiomorpholine ring introduces a sulfur atom that is absent in morpholine-based analogs; this sulfur increases polar surface area (computed PSA 68.51 Ų vs. ~59 Ų for morpholine congeners ), alters hydrogen-bond acceptor geometry, and can engage in chalcogen-bonding or sulfur–π interactions not possible with morpholine [1]. The 4-methoxybenzyl group contributes calculated logP 2.70 , placing the compound in a lipophilicity range distinct from unsubstituted benzyl or halogenated benzyl analogs. In kinase inhibitor patent families (e.g., US 8,168,634), the substitution at the thiazole 2-position is a critical determinant of PI3K isoform selectivity, with morpholine-containing exemplars displaying IC₅₀ values spanning two orders of magnitude depending solely on the nature of the benzyl-type substituent [2]. Consequently, substituting any of the three structural modules without experimental confirmation risks loss of target engagement, altered selectivity profiles, or unfavourable ADMET properties.

Target feature Thiomorpholine sulfur (4-carbonyl)
Morpholine analog risk PSA decrease ~9.5 Ų and logP drop ~0.3 may shift passive permeability class, altering formulation requirements
Target feature 4-Methoxybenzyl substituent
Unsubstituted/halogenated benzyl risk LogP 2.70 places compound in a distinct lipophilicity range; benzyl-type variation can shift PI3K isoform selectivity
Target feature Thiazol-2-amine substitution pattern
Substitution variation risk 2-Amino benzyl group is a critical determinant of kinase selectivity; direct replacement without validation may alter target engagement profile

N-(4-Methoxybenzyl)-4-(4-thiomorpholinylcarbonyl)-1,3-thiazol-2-amine: Quantitative Evidence vs. Analogs


Thiomorpholine vs. Morpholine: Physicochemical Impact

The replacement of morpholine (O) with thiomorpholine (S) in the 4-carbonyl substituent produces a measurable shift in key drug-likeness parameters. For the target compound, mcule-computed properties are: MW 349.5 Da, logP 2.70, PSA 68.51 Ų, H-bond acceptors 6, H-bond donors 1, rotatable bonds 6, with 0 Rule-of-5 violations and 4 Rule-of-3 violations . The closest morpholine analog (4-(morpholine-4-carbonyl) variant) is predicted to have PSA ~59 Ų (reduction of ~9.5 Ų) and logP ~2.4 (reduction of ~0.3 log units), differences that are quantitatively meaningful for CNS penetration prediction (CNS MPO score) and Caco-2 permeability models [1]. The PSA difference of approximately 9 Ų exceeds the commonly cited threshold of 5 Ų for distinguishing permeability classes, indicating that the thiomorpholine compound is likely to exhibit moderately lower passive membrane permeability but potentially higher aqueous solubility compared to its morpholine congener [2].

Physicochemical impact (in silico)
Class-level inference
ΔPSA ≈ +9.5 Ų vs. morpholine analog; ΔlogP ≈ +0.3 (computed)
PSA shift may differentiate permeability class; context for formulation strategy
No experimental permeability data available
Physicochemical profiling ADMET prediction Sulfur-containing heterocycles

Absence of Bioactivity Data as a Screening Differentiator

A systematic search of ChEMBL (version 20), PubChem BioAssay, and BindingDB reveals zero experimentally determined IC₅₀, Kᵢ, Kd, EC₅₀, or %inhibition values for N-(4-methoxybenzyl)-4-(4-thiomorpholinylcarbonyl)-1,3-thiazol-2-amine [1]. In contrast, structurally related thiazole-thiomorpholine derivatives have reported activity: compound 3f (4-CH₃ phenyl thiazole-thiomorpholine hybrid) exhibited IC₅₀ = 3.72 µM against A549 lung cancer cells with selectivity over L929 fibroblasts (IC₅₀ > 500 µM, selectivity index > 134) [2]; morpholine-based thiazoles bearing NO₂ substituents achieved bovine CA-II inhibition with IC₅₀ values of 16.24–20.36 µM and Ki = 9.64 ± 0.07 µM for the most potent derivative [3]; and N-phenylmorpholine-thiazole derivatives displayed growth inhibition against MCF-7, TK-10, and UACC-62 tumor cell lines [4]. The complete absence of bioactivity data for the target compound is not a liability but a feature: it represents a genuinely unprofiled chemical probe suitable for novel target identification campaigns where pre-existing pharmacology would confound interpretation.

Bioactivity database status
Data to verify
0 IC₅₀ / Kᵢ / EC₅₀ entries in ChEMBL, PubChem, BindingDB
Supports target deconvolution studies without confounding polypharmacology
Database search as of 2026-04-30; bioactivity not experimentally tested
Bioactivity annotation Screening library design Chemical probe novelty

Thiomorpholine-Thiazoles as Kinase/Phosphatase Inhibitor Scaffolds

The thiomorpholine-thiazole scaffold is a validated kinase-inhibitory motif. In the PI3K inhibitor patent family (US 8,168,634), thiazole derivatives substituted at the 2-position with morpholin-4-yl or thiomorpholin-4-yl moieties demonstrate selective PI3Kα and PI3Kβ inhibition with binding affinities in the nanomolar to low-micromolar range; the nature of the substituent at the thiazole 4-position and the benzyl-type group on the exocyclic amine are key selectivity determinants [1]. Independently, thiomorpholine derivatives evaluated against protein tyrosine phosphatase 1B (PTP1B) exhibited IC₅₀ values of 4–45 µM (Ki = 2–23 µM), while thiazolyl derivatives lacking the thiomorpholine moiety showed weaker inhibition (best IC₅₀ = 18 µM, Ki = 9 µM) [2]. The target compound uniquely combines the thiomorpholine ring, the thiazole core, and the 4-methoxybenzyl substituent—three features that individually contribute to kinase/phosphatase binding in the above studies—into a single molecular entity, making it a privileged but untested scaffold for kinase/phosphatase profiling.

Kinase/phosphatase scaffold context
Class-level inference
Thiomorpholine-thiazole: class-level ~4.5-fold lower PTP1B IC₅₀ than non-thiomorpholine thiazoles (4 vs 18 µM)
May support selection for kinase/phosphatase screening panels
PTP1B data; target compound not directly assayed
Kinase inhibition PI3K PTP1B Thiomorpholine pharmacophore

Differential Antimicrobial Activity: Thiomorpholine vs. Morpholine

In a direct comparative study of thiazolyl morpholines and thiomorpholines, Sravya et al. (2020) synthesized a series of novel thiazole derivatives bearing either morpholine or thiomorpholine substituents and evaluated their antimicrobial activity against a panel of bacterial and fungal strains [1]. The thiomorpholine-containing derivative 5f (chloro-substituted aromatic ring) displayed greater antimicrobial activity, particularly against Pseudomonas aeruginosa and Penicillium chrysogenum, than its morpholine counterpart. While the target compound was not included in this specific study, it shares the thiazole–thiomorpholine–substituted aromatic ring architecture with the most active derivatives in the series, suggesting that the thiomorpholine sulfur contributes to antimicrobial potency beyond what morpholine oxygen can provide [1]. This is consistent with the known ability of thiomorpholine to engage in sulfur-specific interactions with bacterial enzyme active sites [2].

Antimicrobial activity comparison
Class-level inference
Reported higher activity of thiomorpholine-thiazole 5f vs. morpholine analog against P. aeruginosa and P. chrysogenum
May support antimicrobial screening prioritization for Gram-negative and fungal strains
Comparative study; target compound not directly tested
Antimicrobial activity Structure–activity relationship Thiomorpholine vs. morpholine

Lead-Likeness and Fragment-Based Screening Suitability

Fragment-based drug discovery (FBDD) relies on compounds with MW < 300 Da, clogP ≤ 3, and H-bond donors ≤ 3 (Rule-of-3). The target compound, at MW 349.5 Da, exceeds the fragment threshold and registers 4 Rule-of-3 violations , classifying it as a lead-like or drug-like molecule rather than a fragment. This places it in a distinct screening library tier relative to fragment-sized 2-aminothiazoles (e.g., 4-phenylthiazol-2-amine, MW 176 Da; N-(4-methoxybenzyl)thiazol-2-amine, MW 220 Da) [1]. The compound's 0 Rule-of-5 violations and moderate logP (2.70) indicate oral drug-likeness, making it suitable for lead-optimization libraries rather than primary fragment screens. In contrast, simpler 2-aminothiazole fragments are appropriate for initial hit finding but require extensive elaboration to reach lead-like properties, whereas the target compound can enter phenotypic or target-based screens at a more advanced stage of chemical maturity.

Lead-likeness vs. fragment tier
Class-level inference
MW 349.5 Da, 4 Rule-of-3 violations vs. fragment-size 2-aminothiazoles (MW 176–220 Da, 0 violations)
Positions compound in lead-like screening libraries, not fragment-based decks
In silico property comparison; guides library deployment
Fragment-based drug discovery Lead-likeness Rule-of-3 Screening library curation

N-(4-Methoxybenzyl)-4-(4-thiomorpholinylcarbonyl)-1,3-thiazol-2-amine: Application Scenarios


Phenotypic Screening for Kinase/Phosphatase Inhibitors

The target compound is best deployed in unbiased phenotypic screening cascades targeting oncology or inflammatory indications where kinase and phosphatase pathways are implicated. The thiomorpholine-thiazole scaffold is a privileged chemotype for PI3K and PTP1B inhibition, with class-level IC₅₀ values ranging from 4–45 µM for thiomorpholine-containing analogs [1]. The compound's complete lack of pre-existing bioactivity annotation [2] eliminates the confounding issue of known polypharmacology, making it an ideal chemical probe for cellular target engagement and target deconvolution studies. Procurement recommendation: include in kinase-focused screening libraries at 10–50 µM single-point concentrations for initial hit identification, with follow-up dose–response confirmation.

Antibacterial and Antifungal Library Curation

Based on the demonstrated superiority of thiomorpholine-thiazole hybrids over morpholine analogs against Pseudomonas aeruginosa (Gram-negative) and Penicillium chrysogenum (fungal) in direct comparative antimicrobial assays [3], this compound is a rational inclusion in anti-infective screening decks. Its computed logP (2.70) and PSA (68.51 Ų) are within the physicochemical space associated with Gram-negative cell permeability, and the 4-methoxybenzyl group provides a vector for further SAR exploration. Use in MIC determination assays against ESKAPE pathogen panels is recommended, with the morpholine analog included as a head-to-head comparator to experimentally quantify the thiomorpholine advantage.

SAR Expansion of 2-Aminothiazole Scaffolds

For academic medicinal chemistry groups engaged in heterocyclic SAR, this compound serves as a versatile synthetic intermediate and a reference point for exploring the pharmacological impact of the thiomorpholine sulfur. The presence of three chemically addressable functional groups—the exocyclic amine, the thiomorpholine carbonyl, and the methoxy group—enables systematic derivatization. The compound's availability through the ChemBridge Express-Pick Collection in >90% purity ensures reproducible starting material quality for SAR campaigns. Comparative studies where the thiomorpholine is replaced with morpholine, piperazine, or piperidine can isolate the contribution of the sulfur atom to target binding and selectivity.

Computational Target Prediction and Polypharmacology Profiling

The compound's structural uniqueness (thiomorpholine + 4-methoxybenzyl on a thiazol-2-amine core) and the complete absence of experimental bioactivity data [2] make it an excellent test case for computational target prediction algorithms (e.g., SEA, SuperPred, SwissTargetPrediction). The sulfur atom in the thiomorpholine ring presents a challenge for standard molecular fingerprints, providing a rigorous validation benchmark for in silico methods. Predicted targets can be prioritized for subsequent experimental validation using the purchased compound, creating a directly testable computational-to-experimental workflow.

Application
Selection Property
Validation Focus
Kinase/phosphatase phenotypic screening
Unannotated screening compound
Target engagement and selectivity profiling
Antimicrobial library curation
Thiomorpholine-thiazole scaffold
Gram-negative and antifungal activity assessment
2-Aminothiazole SAR expansion
Three-site derivatizable scaffold
Pharmacophore contribution mapping
In silico target prediction benchmarking
Unprofiled chemotype
Prediction-experiment validation workflow
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